Linaprazan - 847574-05-4

Linaprazan

Catalog Number: EVT-260412
CAS Number: 847574-05-4
Molecular Formula: C21H26N4O2
Molecular Weight: 366.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Linaprazan is a lipophilic, weak base with potassium-competitive acid blocking (P-CAB) activity. Linaprazan concentrates highly in the gastric parietal cell canaliculus and on entering this acidic environment is instantly protonated and binds competitively and reversibly to the potassium binding site of the proton pump hydrogen-potassium adenosine triphosphatase (H+/K+ ATPase), thereby inhibiting the pump's activity and the parietal cell secretion of H+ ions into the gastric lumen, the final step in gastric acid production.
Source and Classification

Linaprazan is synthesized from a series of derivatives related to imidazopyridine. Its classification as a P-CAB indicates that it functions by reversibly inhibiting the H+/K+-ATPase enzyme, which is crucial for gastric acid secretion. This class of drugs has gained attention due to their rapid onset of action and ability to maintain efficacy without the need for prior acid activation, unlike proton pump inhibitors .

Synthesis Analysis

The synthesis of linaprazan involves several chemical transformations that yield its active form. The compound is derived from the imidazopyridine family, which has been explored for its acid-blocking properties.

Key Steps in Synthesis

  1. Starting Materials: The synthesis typically begins with commercially available imidazopyridine derivatives.
  2. Reactions: Key reactions include:
    • N-alkylation: Introducing alkyl groups to enhance lipophilicity and biological activity.
    • Sulfonylation: Adding sulfonyl groups to improve binding affinity to the H+/K+-ATPase.
  3. Purification: The final product undergoes purification processes such as recrystallization or chromatography to ensure high purity before clinical trials.

The synthesis parameters are optimized for yield and purity, with specific attention to reaction conditions such as temperature, solvent choice, and reaction time .

Molecular Structure Analysis

Linaprazan has a molecular formula of C21H26N4O2C_{21}H_{26}N_{4}O_{2} and a molecular weight of approximately 370.46 g/mol. Its structural features include:

  • Imidazopyridine Core: Provides the basic framework for its activity.
  • Functional Groups: Includes amines and sulfonyl groups that are critical for its interaction with the H+/K+-ATPase enzyme.

Structural Characteristics

  • 3D Conformation: The spatial arrangement allows optimal binding at the active site of the proton pump.
  • Chirality: Linaprazan may have chiral centers that can influence its pharmacokinetic properties .
Chemical Reactions Analysis

Linaprazan primarily engages in reversible binding reactions with the H+/K+-ATPase enzyme. The key chemical interactions include:

  • Ionic Bonding: Linaprazan binds ionically to the K+ site on the ATPase, blocking proton secretion.
  • Competitive Inhibition: As a competitive inhibitor, linaprazan competes with potassium ions for binding sites on the enzyme.

These interactions facilitate rapid acid suppression without requiring prior activation by acidic conditions .

Mechanism of Action

Linaprazan acts by binding to the gastric H+/K+-ATPase transporter located on parietal cells in the stomach lining.

Detailed Mechanism

  1. Binding: Upon systemic absorption, linaprazan concentrates in parietal cell canaliculi.
  2. Inhibition: It binds reversibly to the K+ exchange channel of the H+/K+-ATPase, preventing potassium ions from accessing their binding site.
  3. Acid Suppression: This blockade effectively inhibits proton secretion into the gastric lumen, leading to increased gastric pH levels.

The mechanism allows for a rapid onset of action and does not depend on gastric acidity for activation .

Physical and Chemical Properties Analysis

Linaprazan exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents but has limited water solubility.
  • Stability: The compound is stable under physiological conditions and does not require enteric coating for administration.
  • pKa Value: Linaprazan has a pKa around 6.1, indicating its weak base nature .

Relevant Data

  • Melting Point: Specific melting point data may vary based on purity but should be within standard ranges for similar compounds.
  • Half-Life: Linaprazan has a half-life of approximately 10 hours, allowing for once-daily dosing regimens .
Applications

Linaprazan's primary application lies in treating acid-related disorders such as gastroesophageal reflux disease and peptic ulcers. Its rapid action and prolonged effect make it suitable for managing conditions that require immediate and sustained acid suppression.

Scientific Applications

  1. Clinical Trials: Linaprazan has undergone multiple phases of clinical trials demonstrating its efficacy in acid suppression compared to traditional therapies.
  2. Research Potential: Ongoing studies are exploring its use in combination therapies or alternative indications related to gastrointestinal health .
Introduction to Potassium-Competitive Acid Blockers (P-CABs)

Evolution of Acid-Suppressive Therapies: From Proton Pump Inhibitors (PPIs) to P-CABs

Proton pump inhibitors (PPIs) revolutionized acid-related disease management after their introduction in the 1980s by irreversibly blocking gastric H⁺/K⁺-ATPase. However, their clinical utility is constrained by pharmacokinetic limitations:

  • Delayed onset: Require 3–5 days for maximal acid suppression due to dependence on proton pump activation in acidic environments [1] [5].
  • Variable efficacy: Influenced by cytochrome P450 (CYP2C19) polymorphisms and food intake [5] [8].
  • Chemical instability: Degrade rapidly at low pH, necessitating enteric coatings [1] [6].

P-CABs emerged to address these shortcomings. Early agents like SCH28080 (1980s) demonstrated proof-of-concept but were abandoned due to hepatotoxicity [1]. Revaprazan (marketed in South Korea/India) and vonoprazan (Japan/globally) subsequently validated the P-CAB class, offering rapid, pH-stable inhibition [1] [5]. Linaprazan (AZD0865), developed by AstraZeneca, entered Phase II trials but was discontinued due to insufficient durability of effect and elevated liver transaminases at therapeutic doses [3] [7].

Table 1: Comparative Properties of PPIs and P-CABs

PropertyPPIsP-CABs
Onset of maximal effect3–5 days1 day
Activation requiredAcid-dependentNone
Binding mechanismCovalent (irreversible)Ionic (reversible)
Influence of CYP2C19SignificantMinimal
pH stabilityLow (requires coating)High
Nocturnal acid controlSuboptimalSuperior

Sources: [1] [5] [8]

Mechanistic Differentiation: Reversible vs. Covalent Inhibition of H⁺/K⁺-ATPase

The gastric H⁺/K⁺-ATPase is a P-type ATPase exchanging cytoplasmic H⁺ for luminal K⁺. Its transmembrane domain contains a K⁺-binding pocket lined by carboxylic residues (e.g., Glu795, Glu820) and a critical lysine (Lys791 in hog ATPase) that enables proton extrusion at pH <1.0 [2] [9].

PPI Mechanism (Covalent Inhibition)

  • Prodrug activation: Converted to sulfenamides in acidic canaliculi.
  • Disulfide formation: Covalently binds cysteine residues (e.g., Cys813/Cys822) in the pump’s luminal domain, blocking K⁺ access [6] [9].
  • Irreversibility: Inactivated pumps require de novo synthesis for functional restoration (~72 hours) [9].

P-CAB Mechanism (Reversible Inhibition)

P-CABs like linaprazan are weak bases (pKa 5.6–9.3) that remain stable in acid. They accumulate in parietal cells and bind the K⁺ site competitively:

  • Ionic interaction: Protonated P-CABs form ionic bonds with H⁺/K⁺-ATPase, preventing K⁺ binding and conformational cycling [1] [2].
  • Rapid dissociation: Half-life of linaprazan dissociation is <2 minutes vs. 12.5 hours for vonoprazan, limiting duration [1] [5].
  • pH-dependent potency: Higher pKa values (e.g., vonoprazan: 9.3) enhance protonation and canalicular accumulation [1] [5].

Table 2: Binding Kinetics of Selected Acid Inhibitors

AgentBinding TargetK⁺-Competitive IC₅₀Dissociation Half-life
LinaprazanH⁺/K⁺-ATPase K⁺ site1.0 ± 0.2 μM<2 minutes
VonoprazanH⁺/K⁺-ATPase K⁺ site0.018 nM12.5 hours
OmeprazoleCysteine residuesN/AIrreversible

Sources: [1] [5] [10]

Linaprazan’s Molecular Optimization

Linaprazan’s imidazo[1,2-a]pyridine scaffold enables K⁺-competitive binding (IC₅₀: 1.0 μM in rabbit gastric glands) [10]. Pharmacokinetic studies in rats revealed:

  • Sex-dependent exposure: Higher AUC in females (14,300 ng·h/mL) vs. males (6,200 ng·h/mL) [10].
  • Short half-life: ~5 hours, necessitating high doses for sustained effect [3] [7].To overcome this, linaprazan glurate—a prodrug with a glutarate moiety—was developed. Cleaved by intestinal carboxylesterase 2 (CES2), it provides prolonged linaprazan release and lower Cmax, reducing hepatotoxicity risk [4] [7].

Structural Basis of Inhibition

Homology modeling based on SERCA ATPase shows P-CABs dock near transmembrane segments TM4/TM6, where Tyr799 stabilizes binding via hydrogen bonding. The absence of covalent modification allows immediate reversibility upon drug clearance [2] [5].

Properties

CAS Number

847574-05-4

Product Name

Linaprazan

IUPAC Name

8-[(2,6-dimethylphenyl)methylamino]-N-(2-hydroxyethyl)-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxamide

Molecular Formula

C21H26N4O2

Molecular Weight

366.5 g/mol

InChI

InChI=1S/C21H26N4O2/c1-13-6-5-7-14(2)18(13)11-23-19-10-17(21(27)22-8-9-26)12-25-16(4)15(3)24-20(19)25/h5-7,10,12,23,26H,8-9,11H2,1-4H3,(H,22,27)

InChI Key

GHVIMBCFLRTFHI-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)CNC2=CC(=CN3C2=NC(=C3C)C)C(=O)NCCO

Solubility

Soluble in DMSO, not in water

Synonyms

AZD0865; AZD-0865; AZD 0865;

Canonical SMILES

CC1=C(C(=CC=C1)C)CNC2=CC(=CN3C2=NC(=C3C)C)C(=O)NCCO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.